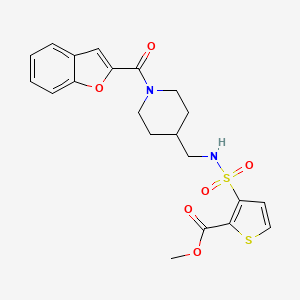

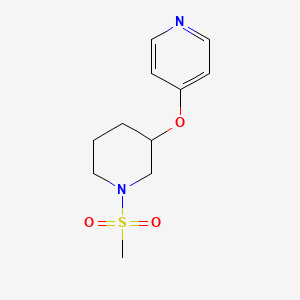

![molecular formula C20H21ClN4O2 B3007619 2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide CAS No. 2097895-78-6](/img/structure/B3007619.png)

2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains a pyridine ring, a pyrazole ring, and a chlorophenyl group, which are common motifs in medicinal chemistry for their biological activities. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar structural features have been synthesized and studied, which can give insights into the potential properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds involves regiospecific reactions and the formation of amide bonds. For instance, the synthesis of a compound with a pyridin-3-ylethanol structure was achieved through a novel synthetic route, which may be relevant for the synthesis of the compound due to the presence of the pyridine ring . Additionally, the synthesis of a related compound with a pyridine and chlorophenyl structure was performed using raw materials such as 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine, suggesting that similar starting materials and synthetic strategies could be employed for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction analysis. This method provided detailed information about the crystal structure, including bond lengths, angles, and space group, which is crucial for understanding the three-dimensional conformation and potential reactivity of the compound . Furthermore, the conformational properties and stereodynamics of similar compounds have been explored through NOE connectivities and MO calculations, which could be applied to the compound to predict its dynamic behavior .

Chemical Reactions Analysis

The chemical reactivity of compounds with similar structural motifs has been studied, although the specific reactions of the target compound are not detailed in the provided papers. However, the presence of functional groups such as the amide bond and chlorophenyl group in related compounds suggests that the target compound may undergo reactions typical for these groups, such as nucleophilic substitution or hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been investigated using various spectroscopic and computational methods. Quantum mechanical and spectroscopic investigations, including FT-IR, 13C, 1H NMR, and UV studies, have been conducted to determine the electronic, vibrational, and structural properties of these compounds . Such studies provide insights into the chemical shifts, HOMO and LUMO energies, and electronic spectra, which are essential for understanding the behavior of the compound under different conditions. Additionally, NBO analysis and MEP surface mapping have been used to explore the electron distribution and molecular electrostatic potential, which are indicative of the compound's reactivity and interaction with other molecules .

Applications De Recherche Scientifique

Synthesis and Molecular Docking Study of New 1,3-Oxazole Clubbed Pyridyl-Pyrazolines as Anticancer and Antimicrobial Agents : This study highlights the synthesis of compounds incorporating structures similar to the one , focusing on their potential as anticancer and antimicrobial agents. The research also involves molecular docking studies to evaluate these compounds' interactions with biological targets (Katariya, Vennapu, & Shah, 2021).

Novel Pyrazole Derivatives with Oxa/Thiadiazolyl, Pyrazolyl Moieties and Pyrazolo[4,3-d]-pyrimidine Derivatives as Potential Antimicrobial and Anticancer Agents : This research explores the synthesis of novel pyrazole derivatives and their efficacy as antimicrobial and anticancer agents. The study provides insight into the potential therapeutic applications of these compounds (Hafez, El-Gazzar, & Al-Hussain, 2016).

Orientation Towards Asymmetric Transfer Hydrogenation of Ketones Catalyzed by (Pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) Complexes : This paper discusses the catalytic potential of compounds with structural elements similar to the specified chemical in facilitating asymmetric transfer hydrogenation of ketones. The study is significant in the context of chemical synthesis and industrial applications (Magubane, Alam, Ojwach, & Munro, 2017).

Preparation of Polyurea Microcapsules by Interfacial Polymerization of Isocyanate and Chitosan Oligosaccharide : This study explores the encapsulation of similar compounds for controlled release applications. The research focuses on fungicidal activity against specific plant pathogens, demonstrating the compound's potential in agricultural applications (Yu, Wang, Zhao, Chou, & Li, 2021).

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O2/c1-20(2,27-18-7-5-17(21)6-8-18)19(26)23-10-11-25-14-16(13-24-25)15-4-3-9-22-12-15/h3-9,12-14H,10-11H2,1-2H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQMZPZBKKUQSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCCN1C=C(C=N1)C2=CN=CC=C2)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-2-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}propanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

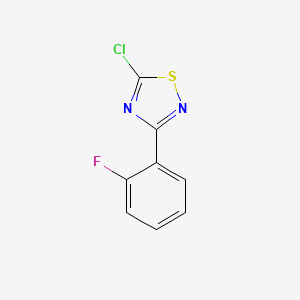

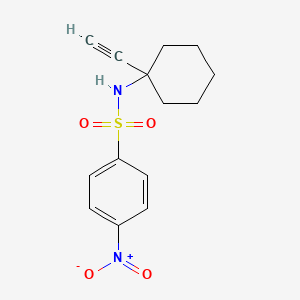

![2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3007537.png)

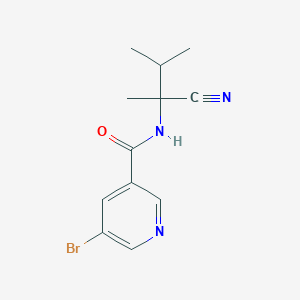

![N-(4-chlorophenyl)-N-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3007540.png)

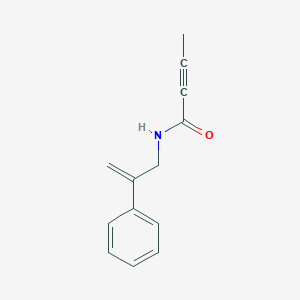

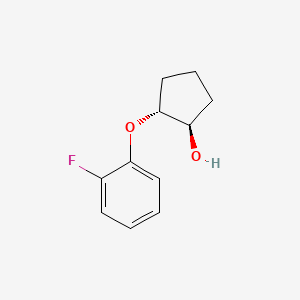

![Methoxy[1-(3-nitrophenyl)ethylidene]amine](/img/structure/B3007543.png)

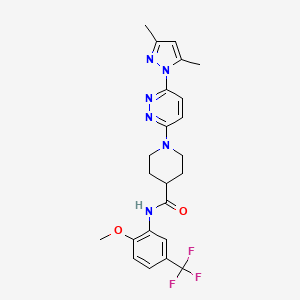

![1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007545.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B3007547.png)

![4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3007558.png)